(3-环氧丙氧基丙基)三甲氧基硅烷

概述

描述

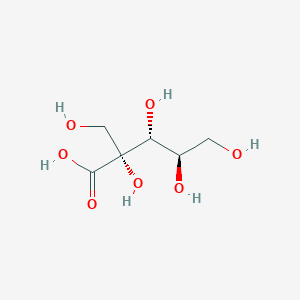

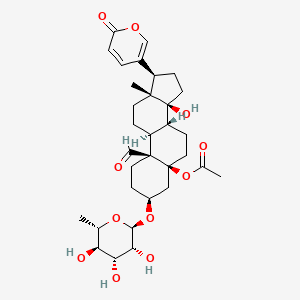

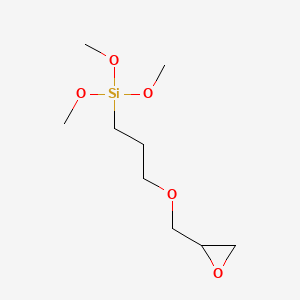

GPTMS is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . It is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating .

Synthesis Analysis

GPTMS is synthesized using various methods. A unique multistep non-hydrolytic/hydrolytic synthesis yielded hybrid organic-inorganic compounds generated from GPTMS . Titanium (IV) chloride was used to catalyze the epoxy ring opening in the organically modified alkoxide .Molecular Structure Analysis

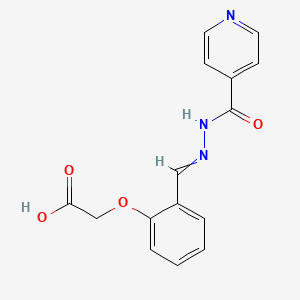

The molecular structure of GPTMS consists of a glycidoxy group and three methoxy groups attached to a propyl chain . The empirical formula is C9H20O5Si and the molecular weight is 236.34 .Chemical Reactions Analysis

The attachment of GPTMS to polymers in aqueous conditions is hypothesized to occur by opening of the epoxide ring by nucleophiles on the polymer chain .Physical And Chemical Properties Analysis

GPTMS has a boiling point of 120 °C/2 mmHg (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . It is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .科学研究应用

Epoxy Resin-Based Sealants

Glymo can enhance the electrical properties of epoxy resin-based sealants, packaging materials, and printed circuit boards . It can also improve the cohesiveness of water-containing caulking glue and sealants in polyurethane and epoxy resin coatings .

Silicone Sealant Compositions

Glymo is used as a cross-linking agent and adhesion enhancer in commercially available silicone sealant compositions .

Surface Treatment Agent for Glass Fibers

Glymo is commonly employed as a surface treatment agent for glass fibers in composite materials, enhancing their mechanical strength and adhesion to resin matrices .

Improvement of Moisture Resistance and Thermal Stability

Glymo has been found to be effective in improving the moisture resistance and thermal stability of various polymeric materials, making it a valuable additive in the production of electronic components and insulation materials .

Development of Wearable Sensors

Glymo plays a key role in the development of wearable sensors for health monitoring . It is used in the sol-gel method to develop the sensing component of a wearable sensor .

Production of Carbon Steel

Glymo is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating .

Preparation of Epoxy-Functionalized Silica Nanoparticles

Glymo is used to prepare epoxy-functionalized silica nanoparticles, which gives a reactive surface for one-step and high-density protein immobilization .

Polymeric Scaffold for Bone Tissue Engineering

Glymo, along with tetraethylortosilicate (TEOS), can be blended with chitosan for use as a filler for polymeric scaffold for bone tissue engineering .

安全和危害

未来方向

GPTMS is a useful organofunctional trialkoxysilane precursor for the development of wearable sensors . Sensor films based on GPTMS-dye have been developed and studied . It is also used to prepare epoxy-functionalized silica nanoparticles, which gives a reactive surface for one-step and high-density protein immobilization .

属性

IUPAC Name |

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSIOYPQMFLKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOCC1CO1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56325-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027489 | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline] | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.002 [mmHg] | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(3-Glycidoxypropyl)trimethoxysilane | |

CAS RN |

2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2,3-Epoxypropoxy)propyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2530-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Glycidyloxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl POSS Cage Mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidylpropyltrimethoxysilane homopol.~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K9X9X899R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of GPTMS?

A1: GPTMS has the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol. Its structure consists of a silicon atom bonded to three methoxy groups (-OCH3) and a propyl chain terminated with an epoxy group (a three-membered ring containing an oxygen atom).

Q2: Which spectroscopic techniques are useful for characterizing GPTMS?

A2: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ] to analyze GPTMS. FTIR helps identify characteristic functional groups like epoxy rings and siloxane bonds, while NMR provides insights into the molecular structure and dynamics of GPTMS. Other techniques, such as X-ray photoelectron spectroscopy (XPS) [], are also employed for surface characterization.

Q3: How does GPTMS enhance the properties of materials?

A3: GPTMS acts as a coupling agent, forming a bridge between organic and inorganic materials [, , , , ]. Its epoxy group reacts with organic materials like polymers, while its methoxy groups hydrolyze and condense to form siloxane (Si-O-Si) bonds with inorganic materials like silica [, , , , , ]. This bridging action improves the interfacial adhesion, mechanical strength, and stability of the resulting hybrid materials [, , , , , ].

Q4: How does the structure of GPTMS influence its hydrolysis and condensation behavior?

A4: The hydrolysis and condensation of GPTMS are crucial for forming the siloxane network in hybrid materials. Research using techniques like neutron reflectivity shows that the cross-link density of GPTMS films is not uniform. Films tend to have a higher cross-link density near the substrate surface and a lower density in the bulk []. Factors like the presence of solvents [] and the addition of other silanes [, , ] can significantly impact the structure and properties of the resulting network.

Q5: How does water affect the stability of GPTMS-based coatings?

A5: Water can degrade GPTMS films, particularly at elevated temperatures []. This degradation occurs due to the hydrolysis of siloxane bonds, leading to changes in the film's structure and properties. Studies using neutron reflectivity and infrared spectroscopy have shown that the central portion of GPTMS films, possessing lower cross-link density, is more susceptible to water-induced degradation []. The rate of hydrolysis is also affected by factors like pH and temperature [].

Q6: What are some common applications of GPTMS?

A6: GPTMS finds applications in various fields, including:* Hard coatings on plastics: GPTMS-based coatings enhance the scratch resistance, abrasion resistance, and optical clarity of plastics, making them suitable for applications like automotive windshields and eyeglass lenses [, , ].* Adhesion promotion: GPTMS improves the adhesion between dissimilar materials, such as polymers and metals or ceramics. This property is exploited in dental cements [, ], adhesives [], and composite materials [].* Drug delivery: GPTMS can be used to modify the surface of mesoporous materials, influencing the adsorption and release kinetics of drugs like acyclovir []. This has implications for controlled drug delivery systems.* Corrosion protection: GPTMS-based coatings can act as a barrier against corrosive agents, protecting metallic substrates. The incorporation of nanoparticles or corrosion inhibitors further enhances the protective properties of these coatings []. * Biosensors: GPTMS can be used to create biocompatible self-assembled monolayers (SAMs) on electrode surfaces for immobilizing enzymes like cholesterol oxidase. This enables the development of electrochemical biosensors for detecting analytes like cholesterol [].

Q7: How does GPTMS influence the properties of silica-filled silicone adhesives?

A7: GPTMS, often used in conjunction with siloxanols like hydroxy-terminated dimethyl methylvinyl co-siloxanol (DMMVS), acts as an adhesion promoter in silicone elastomers []. Studies utilizing sum frequency generation (SFG) vibrational spectroscopy revealed that GPTMS segregates to the interface between the silicone and the substrate, improving adhesion. The methoxy groups of GPTMS play a crucial role in this process by reacting with the substrate surface []. The addition of fillers and catalysts can further influence the interfacial interactions and adhesion properties [].

Q8: What are the safety considerations for working with GPTMS?

A8: While this Q&A focuses on the scientific aspects of GPTMS, it is essential to highlight that GPTMS, like many chemicals, requires careful handling. Users should consult the Safety Data Sheet (SDS) for specific safety information and handling procedures.

Q9: Are there any environmental concerns associated with GPTMS?

A9: Understanding the environmental impact of GPTMS and developing sustainable practices is crucial. This includes exploring strategies for recycling, waste management, and developing environmentally friendly alternatives and substitutes [, ].

Q10: What are some future directions for research on GPTMS?

A10: Future research on GPTMS can focus on:

Q11: How can cross-disciplinary collaborations advance GPTMS research?

A11: Collaboration between chemists, material scientists, engineers, and other specialists is vital to unlock the full potential of GPTMS []. Sharing knowledge and resources across disciplines can lead to the development of novel GPTMS-based materials with improved properties and expanded applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)